molecular formula C21H26ClNO4 B11503718 1-(2-Chloro-3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2-Chloro-3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11503718
M. Wt: 391.9 g/mol
InChI Key: PJEZGMVCSXTLHC-UHFFFAOYSA-N
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Description

1-(2-Chloro-3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the isoquinoline class This compound is characterized by its complex structure, which includes chloro, methoxy, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and reduction reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the functional groups, resulting in different isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

1-(2-Chloro-3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may influence neurotransmitter systems, such as serotonin and dopamine pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

1-(2-chloro-3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C21H26ClNO4/c1-5-26-17-11-13-9-10-23-20(15(13)12-18(17)27-6-2)14-7-8-16(24-3)21(25-4)19(14)22/h7-8,11-12,20,23H,5-6,9-10H2,1-4H3

InChI Key

PJEZGMVCSXTLHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C(=C(C=C3)OC)OC)Cl)OCC

Origin of Product

United States

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